molecular formula C63H84N20O13 B12103046 3-(4-Azidophenyl)propionyl-D-tyr(ME)-phe-gln-asn-arg-pro-arg-tyr-NH2

3-(4-Azidophenyl)propionyl-D-tyr(ME)-phe-gln-asn-arg-pro-arg-tyr-NH2

Cat. No.: B12103046
M. Wt: 1329.5 g/mol
InChI Key: MLJAEWOGJARIPY-UHFFFAOYSA-N
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Description

3-(4-Azidophenyl)propionyl-D-tyr(ME)-phe-gln-asn-arg-pro-arg-tyr-NH2 is a synthetic peptide compound. It is often used in research settings due to its unique structure and properties. This compound is a derivative of vasopressin, a peptide hormone that plays a key role in regulating water retention in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Azidophenyl)propionyl-D-tyr(ME)-phe-gln-asn-arg-pro-arg-tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The azido group is introduced through the use of 4-azidobenzoic acid, which is coupled to the peptide chain using standard peptide coupling reagents such as HBTU or DIC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Azidophenyl)propionyl-D-tyr(ME)-phe-gln-asn-arg-pro-arg-tyr-NH2 can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(4-Azidophenyl)propionyl-D-tyr(ME)-phe-gln-asn-arg-pro-arg-tyr-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions related to vasopressin regulation.

    Industry: Utilized in the development of diagnostic tools and assays.

Mechanism of Action

The mechanism of action of 3-(4-Azidophenyl)propionyl-D-tyr(ME)-phe-gln-asn-arg-pro-arg-tyr-NH2 involves its interaction with specific molecular targets, such as vasopressin receptors. Upon binding to these receptors, it can modulate various signaling pathways, leading to physiological effects such as water retention and vasoconstriction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Azidophenyl)propionyl-D-tyr(ME)-phe-gln-asn-arg-pro-arg-tyr-NH2 trifluoroacetate salt
  • This compound acetate salt

Uniqueness

Compared to other similar compounds, this compound is unique due to its specific azido group, which allows for versatile chemical modifications and applications in various research fields.

Properties

IUPAC Name

N-[4-amino-1-[[1-[2-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[2-[[2-[3-(4-azidophenyl)propanoylamino]-3-(4-methoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H84N20O13/c1-96-42-24-17-39(18-25-42)34-47(74-53(87)28-19-36-13-20-40(21-14-36)81-82-71)57(91)79-48(33-37-8-3-2-4-9-37)58(92)75-44(26-27-51(64)85)56(90)80-49(35-52(65)86)59(93)77-45(11-6-30-73-63(69)70)61(95)83-31-7-12-50(83)60(94)76-43(10-5-29-72-62(67)68)55(89)78-46(54(66)88)32-38-15-22-41(84)23-16-38/h2-4,8-9,13-18,20-25,43-50,84H,5-7,10-12,19,26-35H2,1H3,(H2,64,85)(H2,65,86)(H2,66,88)(H,74,87)(H,75,92)(H,76,94)(H,77,93)(H,78,89)(H,79,91)(H,80,90)(H4,67,68,72)(H4,69,70,73)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJAEWOGJARIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CCC5=CC=C(C=C5)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H84N20O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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